molecular formula C16H18N2O3S B5217246 ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate

Cat. No.: B5217246
M. Wt: 318.4 g/mol
InChI Key: XKJREXQGLOWQEH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate is a heterocyclic compound that contains a pyran ring fused with a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, such as amino, cyano, and ester, makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives with pyran intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound’s versatility allows it to be used in the production of various chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate: This compound has a similar structure but with a methyl group instead of a thiophene ring, leading to different chemical properties and applications.

    Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate: The presence of a fluorophenyl group introduces additional electronic effects, making it suitable for different applications.

    Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate: This compound contains additional functional groups, providing more opportunities for chemical modifications and applications.

The uniqueness of this compound lies in its combination of functional groups and the presence of the thiophene ring, which imparts specific electronic and steric properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-5-12-14(16(19)20-4-2)13(10-6-7-22-9-10)11(8-17)15(18)21-12/h6-7,9,13H,3-5,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJREXQGLOWQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CSC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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